molecular formula C26H22Cl2N2O3 B10782390 Doconazole

Doconazole

Cat. No.: B10782390
M. Wt: 481.4 g/mol
InChI Key: GNZHVEIGGFMLSP-NASUQTAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doconazole is a chemical compound of interest in scientific research. Researchers can acquire this substance to support their investigative studies. The specific biochemical properties, mechanism of action, and primary research applications of this compound are areas of ongoing exploration. This product is provided as a high-purity material suitable for use in a laboratory setting. It is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the available scientific literature and safety data sheets prior to use.

Properties

Molecular Formula

C26H22Cl2N2O3

Molecular Weight

481.4 g/mol

IUPAC Name

1-[[(2R)-2-(2,4-dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole

InChI

InChI=1S/C26H22Cl2N2O3/c27-21-8-11-24(25(28)14-21)26(17-30-13-12-29-18-30)32-16-23(33-26)15-31-22-9-6-20(7-10-22)19-4-2-1-3-5-19/h1-14,18,23H,15-17H2/t23?,26-/m0/s1

InChI Key

GNZHVEIGGFMLSP-NASUQTAISA-N

Isomeric SMILES

C1C(O[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation and Reduction

Docosanol (n-Docosanol) is synthesized via a two-step process involving cis-13-docosenoic acid (Erucic acid) as the starting material.

Step 1: Hydrogenation to Docosanoic Acid

  • Substrate : cis-13-Docosenoic acid (V)

  • Catalyst : Palladium-on-carbon (Pd/C) under hydrogen gas (6–8 kg/cm²)

  • Solvent : Tetrahydrofuran (THF) or methanol

  • Conditions : 20–30°C for 6–8 hours

  • Yield : ~90% purity (GC >98%)

Step 2: Borohydride-Mediated Reduction

  • Substrate : Docosanoic acid (III)

  • Reducing Agent : Sodium borohydride (NaBH₄) with iodine (I₂) as an activator

  • Solvent : THF at 0–5°C

  • Workup : Acid quench (HCl), extraction with methyl tert-butyl ether, and crystallization

  • Yield : ~85% purity

Table 1: Key Reagents and Conditions for Docosanol Synthesis

StepSubstrateCatalyst/ReagentSolventTemperatureYield (%)Purity (%)
Hydrogenationcis-13-Docosenoic acidPd/C, H₂THF20–30°C90>98
ReductionDocosanoic acidNaBH₄/I₂THF0–5°C85>98

Industrial Advantages

The process avoids costly reagents like lithium aluminum hydride (LiAlH₄) and uses commercially available starting materials.

Preparation Methods of Fluconazole

Fluconazole, a triazole antifungal, is synthesized via a multi-step route involving ketal formation , substitution , and Grignard reagent addition .

Ketal Formation and Substitution

  • 1,3-Dibromoacetone reacts with ethanediol to form 2,2-dibromo methyl isophthalic acid, 3-dioxolane .

  • Substitution : The ketal is treated with 1H-1,2,4-triazole under acidic conditions.

Hydrolysis and Grignard Coupling

  • Hydrolysis : The substituted ketal is hydrolyzed under strong acid (HCl) to yield a triazole intermediate.

  • Grignard Reaction : 3,5-Difluorobromobenzene is converted to a Grignard reagent (Mg), which reacts with the triazole intermediate to form fluconazole.

Table 2: Fluconazole Synthesis Overview

StepReaction TypeReagents/ConditionsYield (%)
Ketal FormationAcid-catalyzed cyclization1,3-Dibromoacetone, ethanediol, p-TsOH75–85
SubstitutionNucleophilic substitution1H-1,2,4-Triazole, H₂SO₄80
Grignard AdditionOrganometallic couplingMg, 3,5-Difluorobromobenzene, THF79–86

Challenges and Innovations in Antifungal Synthesis

Solubility and Formulation

  • Docosanol : Formulated as creams with saccharose esters (e.g., sucrose cocoate) to enhance skin penetration.

  • Fluconazole : Solubility issues addressed via ionic liquid formulations or nanoparticle encapsulation .

Green Chemistry Approaches

  • Catalytic Reduction : Pd/C and NaBH₄/I₂ systems minimize waste and energy use.

  • Grignard Reagents : Used in fluconazole synthesis to avoid harsh conditions.

Comparative Analysis of Antifungal and Antiviral Agents

CompoundClassTarget PathogenKey Steps in SynthesisIndustrial Viability
DocosanolLong-chain alcoholHerpes simplex virusHydrogenation → Borohydride reductionHigh (cost-effective)
FluconazoleTriazoleFungal pathogensKetal formation → Grignard couplingModerate (multi-step)

Chemical Reactions Analysis

Types of Reactions: Doconazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at the imidazole ring or the biphenyl moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

Medical Applications

1.1 Treatment of Herpes Simplex Labialis

Docosanol is most commonly used in a topical formulation (10% cream) for the treatment of recurrent herpes simplex labialis (cold sores). Clinical studies have demonstrated its efficacy:

  • Study Findings : In a randomized controlled trial involving 370 patients treated with docosanol, the median time to healing was 4.1 days, which was significantly shorter than the placebo group (P = 0.008) . The docosanol group also reported reduced pain and symptom duration compared to placebo .

Table 1: Clinical Efficacy of Docosanol in Herpes Treatment

ParameterDocosanol Group (n=370)Placebo Group (n=367)P-value
Median Time to Healing4.1 days4.9 days0.008
Cessation of PainReducedHigher0.002
Complete HealingFasterSlower0.023
Aborted Episodes40%34%0.109

1.2 Mechanism of Action

Docosanol's mechanism involves inhibiting the fusion of viral envelopes with host cell membranes, thereby preventing viral entry and replication . This unique action reduces the likelihood of drug resistance compared to traditional antiviral agents.

Veterinary Applications

2.1 Newcastle Disease in Poultry

Recent studies have explored docosanol's potential in veterinary medicine, particularly for treating Newcastle disease virus (NDV) in chickens:

  • Study Findings : In an experimental study, treatment with docosanol significantly increased survival rates in NDV-infected chickens by reducing virus load across various tissues . The survival rate improved from initial infection rates, demonstrating docosanol's potential as a therapeutic agent in veterinary virology.

Table 2: Effects of Docosanol on Newcastle Disease Virus in Chickens

Dosage (mg/kg)Survival Rate (%) Day 6 Post-TreatmentVirus Load Reduction (%)
High (60 mg/kg)53.33Digestive: 33.9
Medium (40 mg/kg)46.67Respiratory: 63
Low (20 mg/kg)33.33Nervous: 51.1

Antiviral Research Applications

Docosanol's broad-spectrum antiviral activity has been documented against various lipid-enveloped viruses beyond herpes simplex virus:

  • In Vitro Studies : Research indicates that docosanol exhibits antiviral activity against viruses such as influenza A and HIV-1 by inhibiting their entry into host cells . This positions docosanol as a valuable compound for exploring new antiviral therapies.

Table 3: Antiviral Activity of Docosanol Against Various Viruses

Virus TypeID50 (mM)Cell Type Used
HSV-16-9Vero
HSV-26-9Human fetal foreskin
Influenza ANot specifiedNot specified
HIV-1Not specifiedNot specified

Mechanism of Action

Doconazole exerts its effects by interfering with and stabilizing the host cell’s surface phospholipids. This prevents the fusion of the herpes virus’s viral envelope with the human host cell, thereby inhibiting the entry and subsequent replication of the virus . The molecular targets include the viral envelope and host cell membrane components.

Comparison with Similar Compounds

Critical Analysis of Evidence

  • Structural Diversity : this compound’s biphenyl ether backbone distinguishes it from other azoles, offering unique pharmacokinetic advantages in topical absorption .
  • Clinical Gaps: Limited comparative clinical trials between this compound and newer triazoles (e.g., Fluconazole) are noted; existing data rely on in vitro and regulatory summaries .
  • Safety : this compound’s localized adverse effects contrast with systemic risks seen in orally administered azoles (e.g., Ketoconazole) .

Q & A

Basic Research Questions

Q. How to design a pharmacokinetic (PK) study for Doconazole in pediatric populations?

  • Methodology : Use population PK modeling to account for developmental changes in drug metabolism. Collect plasma samples at multiple time points post-administration and analyze using high-performance liquid chromatography (HPLC) or mass spectrometry. Adjust for covariates like age, weight, and organ function (e.g., hepatic/renal impairment) .
  • Data Presentation : Create tables comparing clearance rates and volume of distribution across age groups. Reference guidelines (e.g., ESCMID) for dose adjustments .

Q. What in vitro assays are suitable for evaluating this compound’s antifungal mechanisms?

  • Methodology :

  • Perform Candida susceptibility testing using CLSI M27-A3 broth microdilution.
  • Measure ergosterol biosynthesis inhibition via GC-MS to quantify sterol content in treated vs. untreated fungal cells .
    • Validation : Compare IC50 values with established triazoles (e.g., fluconazole) and include positive/negative controls .

Q. How to formulate a hypothesis-driven research question on this compound’s pharmacodynamics (PD)?

  • Framework : Apply the PICO (Population, Intervention, Comparison, Outcome) model. Example:

  • Population: Immunocompromised patients with invasive fungal infections.
  • Intervention: this compound at varying doses.
  • Comparison: Standard-of-care antifungals (e.g., voriconazole).
  • Outcome: Mycological cure rate and safety profile .

Q. What ethical considerations are critical for clinical trials involving this compound?

  • Protocol : Include informed consent for vulnerable populations (e.g., neonates), adverse event monitoring, and data anonymization. Reference IRB guidelines for risk-benefit assessments .

Advanced Research Questions

Q. How to resolve contradictions between in vitro efficacy and clinical trial outcomes for this compound?

  • Analysis :

  • Conduct translational studies using animal models (e.g., murine candidiasis) to bridge in vitro and in vivo data.
  • Perform meta-analyses of trial data to identify confounding variables (e.g., drug interactions, bioavailability) .
    • Data Integration : Use forest plots to visualize heterogeneity across studies and subgroup analyses to isolate contributing factors .

Q. What computational strategies optimize this compound’s structure-activity relationship (SAR)?

  • Methods :

  • Apply molecular docking (e.g., AutoDock Vina) to predict binding affinity to fungal CYP51.
  • Synthesize analogs with modified triazole side chains and test for resistance mitigation .
    • Validation : Cross-validate docking scores with experimental MIC values and publish SAR tables highlighting key substituents .

Q. How to investigate this compound’s resistance mechanisms in non-albicans Candida species?

  • Experimental Design :

  • Induce resistance via serial passage in sub-inhibitory concentrations.
  • Sequence resistant strains to identify mutations in ERG11 or efflux pump genes (e.g., CDR1, MDR1) .
    • Data Interpretation : Correlate gene expression (qRT-PCR) with azole susceptibility profiles .

Q. What statistical approaches are robust for analyzing this compound’s combination therapy synergism?

  • Analysis :

  • Use the fractional inhibitory concentration index (FICI) to classify interactions (synergistic, additive, antagonistic).
  • Apply response surface methodology (RSM) to model dose-response curves for drug pairs (e.g., this compound + amphotericin B) .
    • Reporting : Include isobolograms and 3D contour plots in supplementary materials .

Methodological Guidelines

  • Data Tables : Follow journal-specific formatting (e.g., Roman numerals, footnotes) and ensure self-explanatory titles (e.g., "Table II: this compound PK Parameters in Neonates vs. Adolescents") .

  • Literature Review : Prioritize peer-reviewed studies indexed in PubMed/Google Scholar and avoid non-academic sources (e.g., ) .

    【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈
    05:51

  • Contradiction Management : Use iterative qualitative coding (e.g., NVivo) to categorize conflicting findings and propose mechanistic hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.